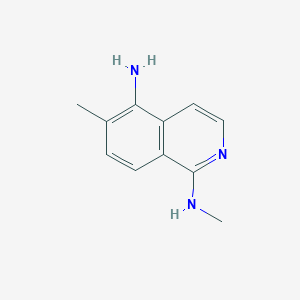

N1,6-dimethylisoquinoline-1,5-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1,6-dimethylisoquinoline-1,5-diamine is a chemical compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as DMQD and has a molecular formula of C12H14N2. This compound has been found to have a variety of potential applications in scientific research due to its unique properties.

科学的研究の応用

Anti-inflammatory Effects

N1,6-dimethylisoquinoline-1,5-diamine (NIQBD) has been investigated for its anti-inflammatory properties. Researchers synthesized NIQBD and loaded it into soluble starch nanoparticles (StNPs). In an experimental model, these StNPs demonstrated significant anti-inflammatory effects against methotrexate (MTX)-induced inflammation in lung and liver tissues. The treatment led to increased levels of reduced glutathione (GSH) and decreased levels of oxidants (malondialdehyde, nitric oxide), inflammatory mediators (interleukin 1-beta, nuclear factor kappa-B), and plasma homocysteine. Histopathological examination supported these findings .

Antioxidant Potential

Combining MTX treatment with NIQBD-loaded StNPs may help reduce associated oxidation and inflammation. The natural antioxidant properties of NIQBD contribute to this effect, making it a promising candidate for managing oxidative stress .

Antiplasmodial Activity

Quinoline derivatives have shown promise as antimalarial agents. While specific studies on N1,6-dimethylisoquinoline-1,5-diamine are limited, related compounds exhibit antiplasmodial efficacy. Further research could explore its potential in combating malaria parasites .

Insecticidal Properties

Quinoline derivatives have been investigated for their insecticidal effects. Although data on N1,6-dimethylisoquinoline-1,5-diamine are scarce, its structural similarity to other quinolines suggests potential insecticidal activity. Researchers could explore this further in pest control applications .

Cancer Research

Given the quinoline scaffold’s relevance in cancer therapeutics, N1,6-dimethylisoquinoline-1,5-diamine warrants investigation. Its cytotoxic properties and potential interactions with cancer cells could be explored for targeted therapies .

Neuroprotective Effects

Quinoline derivatives have been studied for their neuroprotective potential. While specific data on N1,6-dimethylisoquinoline-1,5-diamine are lacking, its chemical structure suggests it may modulate neuronal pathways. Investigating its effects on neurodegenerative diseases could be valuable .

作用機序

Target of Action

Similar compounds have been found to target pro-inflammatory cytokines such as tnf-α and il-6 .

Mode of Action

It’s worth noting that similar compounds have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

Related compounds have been observed to influence the pathways involving pro-inflammatory cytokines .

Result of Action

Similar compounds have shown to decrease the levels of oxidants such as malondialdehyde (mda), nitric oxide (no), advanced oxidation protein product (aopp), matrix metalloproteinase 9/gelatinase b (mmp-9), and levels of inflammatory mediators including interleukin 1-beta (il-1β), nuclear factor kappa-b (nf-κb) in both lung and liver tissues .

特性

IUPAC Name |

1-N,6-dimethylisoquinoline-1,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9-8(10(7)12)5-6-14-11(9)13-2/h3-6H,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDJDKTDANGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,6-dimethylisoquinoline-1,5-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)

![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)